

An In-depth Technical Guide to 4-Phenoxybenzhydrazide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Phenoxybenzhydrazide*

Cat. No.: *B115805*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybenzhydrazide is an aromatic carbohydrazide featuring a phenoxy group attached to a benzoyl hydrazide core. This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to the diverse biological activities exhibited by benzhydrazide derivatives. These activities include antimicrobial, anticonvulsant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **4-Phenoxybenzhydrazide**, along with a discussion of the known biological activities of related compounds, offering a valuable resource for researchers and professionals in drug development.

Chemical Structure and Properties

4-Phenoxybenzhydrazide possesses the chemical formula $C_{13}H_{12}N_2O_2$ and a molecular weight of 228.25 g/mol. The structure consists of a central phenyl ring substituted with a phenoxy group ($-O-C_6H_5$) at the para position (position 4) relative to a carbohydrazide group ($-CONHNH_2$).

Table 1: Physicochemical Properties of **4-Phenoxybenzhydrazide** and a Related Compound

Property	4-Phenoxybenzhydrazide	4-[4-(hydrazinesulfonyl)phenoxy]benzenesulfonohydrazide (Reference Compound)
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₂	C ₁₂ H ₁₄ N ₄ O ₄ S ₂
Molecular Weight	228.25 g/mol	358.40 g/mol
Melting Point	Data not available	183 °C[1]
Boiling Point	Data not available	292 °C[1]
Solubility	Predicted to have limited solubility in water and be soluble in polar organic solvents.	Soluble in polar solvents like water and alcohols.[1]

While specific experimental data for the melting and boiling points of **4-Phenoxybenzhydrazide** are not readily available in the surveyed literature, a structurally related compound, 4-[4-(hydrazinesulfonyl)phenoxy]benzenesulfonohydrazide, has a reported melting point of 183 °C and a boiling point of 292 °C.[1] The solubility of benzhydrazide derivatives is generally limited in water, with increased solubility in polar organic solvents such as ethanol and DMSO.

Spectroscopic Characterization

Detailed experimental spectroscopic data for **4-Phenoxybenzhydrazide** is not widely published. However, based on the analysis of related benzohydrazide structures, the expected spectral characteristics are outlined below.

Table 2: Predicted Spectroscopic Data for **4-Phenoxybenzhydrazide**

Technique	Expected Peaks/Signals
¹ H NMR	Aromatic protons (multiplets), N-H protons of the hydrazide group (singlets, exchangeable with D ₂ O), and protons of the phenoxy group.
¹³ C NMR	Carbonyl carbon (~165-175 ppm), aromatic carbons (110-160 ppm), and carbons of the phenoxy group.
IR (Infrared) Spectroscopy	N-H stretching vibrations (around 3200-3400 cm ⁻¹), C=O stretching (around 1640-1680 cm ⁻¹), C-N stretching, and aromatic C-H and C=C stretching bands.
Mass Spectrometry	A molecular ion peak [M] ⁺ corresponding to the molecular weight of 228.25, along with characteristic fragmentation patterns.

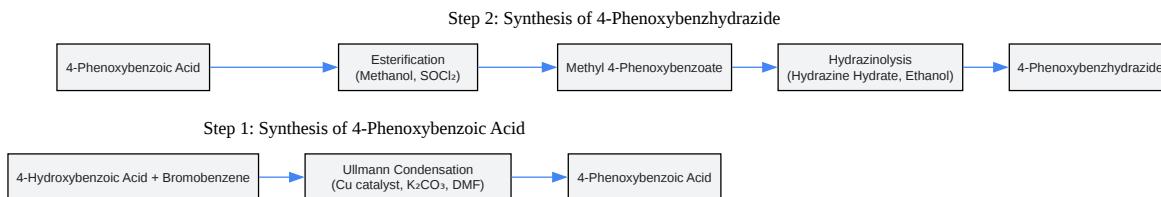
Synthesis of 4-Phenoxybenzhydrazide

The synthesis of **4-Phenoxybenzhydrazide** can be achieved through a multi-step process, beginning with the formation of its precursor, 4-phenoxybenzoic acid.

Experimental Protocol: Synthesis of 4-Phenoxybenzhydrazide

Step 1: Synthesis of 4-Phenoxybenzoic Acid

A common method for synthesizing 4-phenoxybenzoic acid is the Ullmann condensation reaction.


- Materials: 4-hydroxybenzoic acid, bromobenzene, potassium carbonate (K₂CO₃), copper powder (catalyst), and dimethylformamide (DMF) as the solvent.
- Procedure:

- In a round-bottom flask, combine 4-hydroxybenzoic acid, bromobenzene, and potassium carbonate in DMF.
- Add a catalytic amount of copper powder.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture and pour it into acidified water to precipitate the crude 4-phenoxybenzoic acid.
- Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-phenoxybenzoic acid.

Step 2: Synthesis of **4-Phenoxybenzhydrazide**

The conversion of the carboxylic acid to the hydrazide is typically achieved via an ester intermediate.

- Materials: 4-phenoxybenzoic acid, methanol (or ethanol), thionyl chloride (SOCl_2), and hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$).
- Procedure:
 - Esterification: Dissolve 4-phenoxybenzoic acid in methanol and add a catalytic amount of thionyl chloride. Reflux the mixture for several hours. After completion, remove the solvent under reduced pressure to obtain the methyl 4-phenoxybenzoate.
 - Hydrazinolysis: Dissolve the methyl 4-phenoxybenzoate in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for several hours.
 - Upon cooling, the **4-Phenoxybenzhydrazide** will precipitate out of the solution.
 - Filter the solid product, wash with cold ethanol, and dry to obtain the final product.

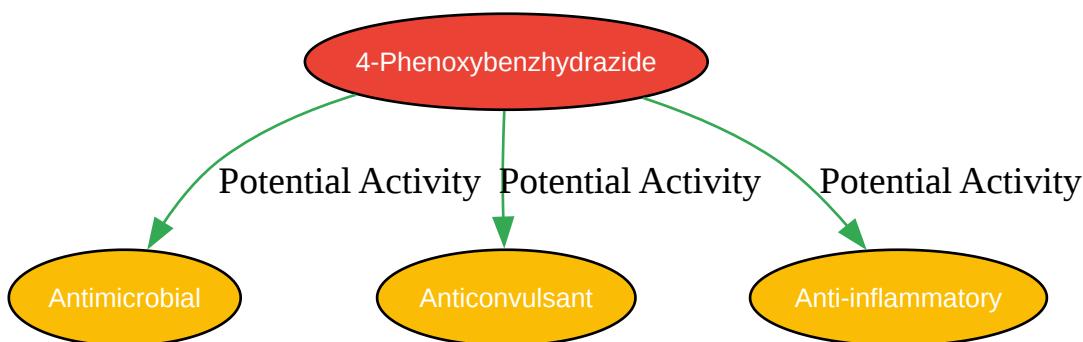
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Phenoxybenzhydrazide**.

Biological Activities of Benzohydrazide Derivatives

Benzohydrazide and its derivatives are a well-studied class of compounds with a broad spectrum of biological activities. While specific data for **4-Phenoxybenzhydrazide** is limited, the activities of related compounds provide valuable insights into its potential therapeutic applications.

Antimicrobial Activity


Numerous studies have demonstrated the antibacterial and antifungal properties of benzohydrazide derivatives. The mechanism of action is often attributed to the inhibition of essential enzymes in microorganisms or disruption of cell wall synthesis.

Anticonvulsant Activity

The hydrazone moiety (-C=N-NH-) present in many benzohydrazide derivatives is a key pharmacophore for anticonvulsant activity. These compounds are thought to exert their effects by interacting with various ion channels and neurotransmitter systems in the central nervous system.

Anti-inflammatory Activity

Several benzohydrazide derivatives have shown promising anti-inflammatory effects. Their mechanism of action may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

[Click to download full resolution via product page](#)

Caption: Potential biological activities of **4-Phenoxybenzhydrazide**.

Conclusion

4-Phenoxybenzhydrazide is a versatile molecule with a chemical structure that suggests a range of potential biological activities. While specific experimental data for this compound are not extensively available, this technical guide provides a solid foundation for researchers by summarizing its known chemical properties, outlining a reliable synthetic route, and highlighting the therapeutic potential based on the activities of related benzohydrazide derivatives. Further investigation into the specific biological profile and mechanism of action of **4-Phenoxybenzhydrazide** is warranted and could lead to the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Phenoxybenzhydrazide: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b115805#4-phenoxybenzhydrazide-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com